molecular formula C17H19BrN4 B12230961 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine

Cat. No.: B12230961
M. Wt: 359.3 g/mol
InChI Key: ILUXTMDUQFQMDL-UHFFFAOYSA-N
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Description

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzyl group, an octahydropyrrolo[3,4-c]pyrrole moiety, and a bromopyrimidine ring. Its intricate structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine typically involves multiple steps. One common approach starts with the conversion of bromo-phenol to the benzyl ether under basic conditions. The resulting product is then reacted with Boc-protected octahydropyrrolo[3,4-c]pyrrole under Buchwald conditions to provide the aryl octahydropyrrolo[3,4-c]pyrrole . Further steps involve the incorporation of the bromopyrimidine ring through additional coupling reactions and deprotection steps.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolo[3,4-c]pyrrole moiety.

    Coupling Reactions: The benzyl group and other aromatic components can engage in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine involves its interaction with specific molecular targets. One key target is the sigma-2 receptor, a protein associated with various cellular processes. The compound binds to this receptor, influencing pathways related to cell proliferation, apoptosis, and cholesterol metabolism . This interaction is crucial for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine stands out due to its unique combination of structural elements, which confer specific binding properties and biological activities. Its ability to selectively interact with sigma-2 receptors makes it a valuable compound for targeted therapeutic research.

Properties

Molecular Formula

C17H19BrN4

Molecular Weight

359.3 g/mol

IUPAC Name

2-benzyl-5-(5-bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H19BrN4/c18-16-6-19-17(20-7-16)22-11-14-9-21(10-15(14)12-22)8-13-4-2-1-3-5-13/h1-7,14-15H,8-12H2

InChI Key

ILUXTMDUQFQMDL-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=C(C=N4)Br

Origin of Product

United States

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